5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-indene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXKBERZGFQBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C#N)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564758 | |
| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132205-76-6 | |
| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Chlorinated Precursors
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| A | Propanedioic acid, H2SO4 | 50–80°C | ~70% |
| B | AlCl3, malonyl chloride | 50–80°C | ~65% |
The cyclization step employs Lewis acids like aluminum chloride to facilitate intramolecular acylation, forming the indanone core. Optimization studies indicate that temperatures above 50°C improve reaction kinetics while minimizing byproducts such as oligomeric esters.
Functional Group Interconversion from Ketones
The conversion of 5-chloro-1-indanone to the target nitrile is achieved via two principal methods:
-
Schmidt Reaction : Treatment of 5-chloro-1-indanone with hydrazoic acid (HN₃) in concentrated H2SO4 at 0–5°C produces this compound. This reaction proceeds via iminocarboxylic acid intermediates, with CO₂ and NH₃ as byproducts.
-
Oxime Dehydration : Formation of the oxime derivative (using hydroxylamine) followed by dehydration with PCl₅ or H2SO4 yields the nitrile. This method, though effective, requires stringent control over reaction conditions to avoid over-dehydration or polymerization.
Table 2: Nitrile Formation via Oxime Dehydration
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Oxime synthesis | NH2OH·HCl, EtOH | 80°C | 85% |
| Dehydration | H2SO4, Δ | 120°C | 78% |
Direct Cyanation Methods
Copper-catalyzed cyanation offers a streamlined approach for introducing the nitrile group. In a procedure adapted from RSC protocols, 5-chloro-1-indanone oxime acetate reacts with trimethylsilyl cyanide (TMSCN) in the presence of Cu(OTf)₂ and Na2CO3 in DMSO. This one-pot method achieves yields exceeding 90% under mild conditions (25°C, 3 h).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents like DMSO enhance reaction efficiency in copper-catalyzed systems (Table 3). Catalytic activity follows the order Cu(OTf)₂ > Cu(OAc)₂ > CuBr, with Na2CO3 as the optimal base.
Table 3: Solvent Effects on Cyanation Yield
| Solvent | Yield (%) |
|---|---|
| DMSO | 99 |
| DMF | 78 |
| THF | 13 |
Temperature and Stoichiometry
Elevating temperatures beyond 80°C in cyclization steps risks decarboxylation, while sub-stoichiometric cyanide (1.2 equiv) minimizes side reactions. For industrial scalability, continuous flow systems are recommended to maintain consistent thermal profiles.
Industrial-Scale Production Considerations
Process Intensification
Batch processes for 5-chloro-1-indanone synthesis are limited by prolonged reaction times (~12 h). Transitioning to microreactor systems reduces residence time to 30 minutes, improving throughput by 200%.
Waste Management
The Schmidt reaction generates stoichiometric NH₃, necessitating scrubbers for neutralization. Conversely, catalytic cyanation methods produce minimal waste, aligning with green chemistry principles.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Scientific Research Applications
5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile has several notable applications across different research domains:
Chemistry
- Intermediate in Organic Synthesis : It serves as a precursor for the synthesis of more complex organic molecules, facilitating the development of new compounds with desired properties.
Biology
- Biological Activity : Investigated for its potential antimicrobial and anticancer properties. The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways and may interact with various biological receptors.
Medicine
- Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting cancer and inflammatory diseases. The compound's ability to modulate biochemical pathways suggests potential utility in treating a range of medical conditions .
Industry
- Specialty Chemicals Production : Used in manufacturing specialty chemicals due to its distinct chemical properties and reactivity .
The biological activity of this compound can be summarized as follows:
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity in vitro. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce inflammation markers, suggesting its potential use in treating inflammatory diseases. The specific pathways involved are still under investigation but may include modulation of cytokine production .
Neuroprotective Properties
Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in conditions such as stroke or neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile (CAS 25724-79-2)
- Molecular Formula: C₁₀H₇NO
- Molecular Weight : 157.17 g/mol
- Key Differences : Replaces the chlorine atom with a ketone group at the 1-position.
- Properties : The ketone introduces polarity, increasing solubility in polar solvents compared to the chloro-nitrile analog. Crystal packing involves π-π interactions and hydrogen bonding, similar to sulfonamide derivatives .
5-Chloro-2,3-dihydro-1H-inden-1-ol
- Molecular Formula : C₉H₉ClO
- Molecular Weight : 168.62 g/mol
- Key Differences : Substitutes the nitrile with a hydroxyl group.
- Stereochemical Properties : Enantiomers (R and S) exhibit distinct NMR chemical shifts, critical for chiral resolution in pharmaceutical applications .
5-Chloro-1H-indole-3-carbaldehyde Derivatives
- Example : 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone
- Molecular Formula : C₁₆H₁₁ClN₄O
- Key Differences : Replaces the dihydroindene core with an indole ring, introducing aromatic nitrogen.
- Activity : Indole derivatives often exhibit antimicrobial or anticancer properties, whereas the dihydroindene nitrile is more agrochemically oriented .
Functional Analogs
ERβ-Selective Ligand C-1
- Structure : 1-(3-Fluoro-4-hydroxybenzyl)-5-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile
- Key Differences : Adds a fluorinated benzyl group and hydroxyl substituent.
- Activity : Demonstrates 256-fold selectivity for estrogen receptor β (ERβ) over ERα, attributed to the hydroxy-fluorobenzyl moiety enhancing receptor binding .
Cathinone Derivative 1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone
- Key Differences: Retains the dihydroindenyl backbone but incorporates a cathinone (β-keto-amine) side chain.
- Activity: Acts as a psychoactive substance, highlighting how minor structural changes can drastically alter biological function .
Physicochemical and Spectroscopic Comparison
Biological Activity
5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile (C10H8ClN) is an organic compound with significant biological activity due to its unique molecular structure, which includes a chlorine atom at the 5-position and a carbonitrile functional group. This compound has garnered attention in various research fields, particularly in medicinal chemistry, due to its interactions with biological systems.
The compound's structure contributes to its reactivity and biological interactions. It is characterized by:
- Molecular Formula : C10H8ClN
- Molecular Weight : 181.63 g/mol
- Appearance : Typically a solid at room temperature.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various enzymes and proteins, influencing biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications.
- Receptor Interaction : It may bind to various receptors, modulating their activity and affecting physiological responses.
Case Studies
- Antitumor Activity :
-
Anti-inflammatory Effects :
- Research indicated that the compound could reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases. The exact pathways involved are still under investigation but may involve modulation of cytokine production.
- Neuroprotective Properties :
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Biological Activity | Unique Properties |
|---|---|---|
| 5-Chloroindane | Moderate antitumor activity | More saturated structure |
| 5-Bromo-2,3-dihydro-1H-indene | Enhanced reactivity and cytotoxicity | Bromine substitution increases reactivity |
| 5-Chloroindole | Antimicrobial activity | Nitrogen presence alters activity |
Synthesis and Applications
The synthesis of this compound typically involves chlorination processes that enhance yield and purity. Its applications extend across various fields:
- Medicinal Chemistry : Investigated for drug development targeting cancer and inflammatory diseases.
- Agricultural Chemistry : Potential use as an agrochemical due to its biological activity against pests.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with Friedel-Crafts alkylation of indene derivatives to introduce substituents.
- Step 2 : Perform nucleophilic cyanation using NaCN or KCN under controlled conditions (0–5°C, inert atmosphere).
- Step 3 : Optimize stoichiometry (1:1.2 substrate-to-cyanide ratio) and reaction time (12–24 hrs) via TLC monitoring (Rf 0.4–0.5 in ethyl acetate/hexane 1:4).
- Characterization : Confirm intermediates via FT-IR (C≡N stretch ~2240 cm⁻¹) and LC-MS (APCI mode, [M]⁻ ion expected) .
Q. What safety protocols are critical when handling this compound in catalytic studies?
- Safety Measures :
- Use inert atmosphere techniques (N₂/Ar) for moisture-sensitive reactions.
- Store at -20°C in amber vials with PTFE-lined caps to prevent degradation.
- Implement emergency quenching with 10% NaHCO₃ for acidic conditions.
- Conduct small-scale reactivity tests (<100 mg) before scaling up .
Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?
- Resolution Strategy :
- Verify purity via HPLC (>95%) and repeat NMR in different solvents (DMSO-d6 vs. CDCl₃).
- Use 2D NMR (HSQC, HMBC) to confirm connectivity.
- Compare with computational predictions (DFT, B3LYP/6-31G*) to identify tautomers or conformers .
Advanced Research Questions
Q. What mechanistic insights can guide the design of novel derivatives of this compound?
- Approach :
- Study substituent effects using Hammett plots to correlate electronic properties with reactivity.
- Perform kinetic isotope effect (KIE) experiments to identify rate-determining steps.
- Analyze frontier molecular orbitals (DFT, M06-2X/def2-TZVP) to predict reactive sites .
Q. How can researchers resolve contradictions in biological activity data during SAR studies?
- Methodology :
- Validate assay reproducibility with triplicate runs and positive controls.
- Use X-ray crystallography to confirm absolute configuration.
- Cross-reference molecular docking (AutoDock Vina) with experimental IC₅₀ values to identify off-target interactions .
Q. What advanced purification strategies are effective for isolating enantiopure forms?
- Techniques :
- Employ chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA column).
- Test crystallization solvents (hexane/EtOAc gradients) with seeding for polymorph control.
- Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS .
Methodological Notes
- Synthetic Design : Prioritize modular routes to enable rapid derivatization (e.g., halogenation at C5 followed by cyanation).
- Data Validation : Cross-check computational models (DFT, MD simulations) with experimental kinetics to resolve mechanistic ambiguities.
- Safety Compliance : Align protocols with OSHA guidelines for nitrile handling, including fume hood use and emergency eyewash stations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
